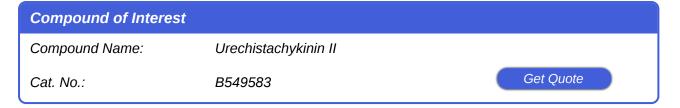


Evolutionary analysis of the Urechistachykininpeptide family

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An Evolutionary Analysis of the Urechistachykinin Peptide Family: A Comparative Guide

The Urechistachykinin (UTK) peptide family, identified in the marine echiuroid worm Urechis unicinctus, represents a fascinating branch of the ancient and widespread tachykinin (TK) superfamily of neuropeptides.[1][2] Tachykinins are found throughout the animal kingdom and are characterized by a conserved C-terminal motif, which is crucial for their biological activity.[3] [4] This guide provides a comparative evolutionary analysis of the UTK peptide family, presenting available performance data and detailing the experimental protocols used for their characterization, aimed at researchers, scientists, and professionals in drug development.

Evolutionary Context and Peptide Comparison

The tachykinin superfamily is a prime example of peptide evolution, with distinct C-terminal consensus sequences generally distinguishing protostomes and deuterostomes.[3] Invertebrate tachykinin-related peptides (TKRPs), including the UTKs, typically end with the motif -FXGXR-NH2, whereas vertebrate tachykinins share a -FXGLM-NH2 C-terminus.[3][5] The UTK precursor in Urechis unicinctus is notable for encoding seven distinct tachykinin-related peptides, a feature of multiplicity also seen in some other invertebrates.[6]

Table 1: Amino Acid Sequences of the Urechistachykinin Peptide Family



Peptide Name	Amino Acid Sequence	
Urechistachykinin I	H-Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH2	
Urechistachykinin II	H-Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2	
Urechistachykinin III	H-Gly-Pro-Ala-Ser-Gly-Phe-His-Gly-Val-Arg-NH2	
Urechistachykinin IV	H-Ala-Pro-Ser-Gly-Phe-Tyr-Gly-Val-Arg-NH₂	
Urechistachykinin V	H-Ala-Pro-Ala-Gly-Phe-Tyr-Gly-Val-Arg-NH2	
Urechistachykinin VI	H-Ala-Pro-Ala-Gly-Phe-Ser-Gly-Met-Arg-NH2	
Urechistachykinin VII	H-Ser-Lys-Pro-Gln-Gly-Phe-Phe-Gly-Val-Arg- NH2	

Table 2: C-Terminal Consensus Sequences of Tachykinin Peptides Across Phyla

Phylum/Group	Representative Organism(s)	C-Terminal Consensus Motif	
Vertebrates	Mammals, Fish, Amphibians	lammals, Fish, Amphibians -Phe-X-Gly-Leu-Met-NH2	
Insects	Locusta migratoria, Drosophila melanogaster	-Phe-X-Gly-X-Arg-NH₂	
Mollusks	Octopus vulgaris, Haliotis -Phe-X-Gly-X-Arg-NH2		
Annelida (Echiura)	Urechis unicinctus	-Phe-X-Gly-X-Arg-NH ₂	

Functional Performance and Receptor Activation

The biological activities of UTK peptides have been demonstrated through muscle contraction assays and receptor activation studies. Urechistachykinins I and II have been shown to induce contractions of the inner circular body-wall muscle of U. unicinctus and to potentiate rhythmic contractions of the cockroach hindgut.[2]



A specific G-protein coupled receptor for the Urechistachykinin peptides, termed the UTKR, has been identified and characterized.[7] When expressed in Xenopus oocytes, the UTKR is activated by Urechistachykinins I-V and VII, leading to a calcium-dependent signal transduction cascade.[7] Notably, the receptor appears to respond to these various UTK peptides with similar efficacy, suggesting a lack of strong selective affinity for any single peptide within the family.[7] While specific EC50 values for the UTK peptides are not available in the reviewed literature, data from other invertebrate tachykinins provide a benchmark for the potency of this peptide class.

Table 3: Functional Activities of Urechistachykinin Peptides

Peptide	Activity	Target Tissue/System	
Urechistachykinin I & II	Contraction of inner circular body-wall muscle	Urechis unicinctus	
Urechistachykinin I & II	Potentiation of spontaneous rhythmic contractions	Cockroach hindgut	
Urechistachykinin I-V, VII	Activation of UTKR leading to Ca ²⁺ mobilization	Heterologous expression in Xenopus oocytes	
Urechistachykinin I & II	Antimicrobial effects	Various bacteria and fungi[8]	

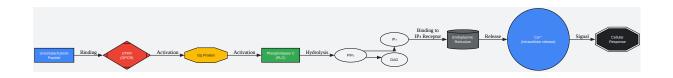
Table 4: Comparative Potency of Invertebrate Tachykinin-Related Peptides

Peptide	Organism	Assay	EC50
LomTK I	Rhodnius prolixus	Hindgut contraction	3.6 x 10 ⁻⁸ M[9]
LomTK II	Rhodnius prolixus	Hindgut contraction	3.8 x 10 ⁻⁸ M[9]
Hdh-TK1-3	Haliotis discus hannai	Ca ²⁺ mobilization (Hdh-TKRL receptor)	~5.2 nM
Hdh-TK2-2	Haliotis discus hannai	Ca ²⁺ mobilization (Hdh-TKRS receptor)	~0.7 nM

Urechistachykinin Receptor Signaling Pathway



The Urechistachykinin receptor (UTKR) is a G-protein coupled receptor (GPCR).[7] Upon binding of a Urechistachykinin peptide, the receptor undergoes a conformational change, activating an associated Gq protein.[10] This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca²⁺), which mediates various cellular responses.[10]



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UTKR Gq-mediated signaling pathway.

Experimental Protocols

Detailed experimental protocols for the characterization of Urechistachykinins are not extensively described in the available literature. However, based on the methods used for other invertebrate tachykinins, the following generalized protocols can be outlined.

Cockroach Hindgut Muscle Contraction Assay

This bioassay is a standard method for assessing the myotropic activity of invertebrate tachykinin-related peptides.

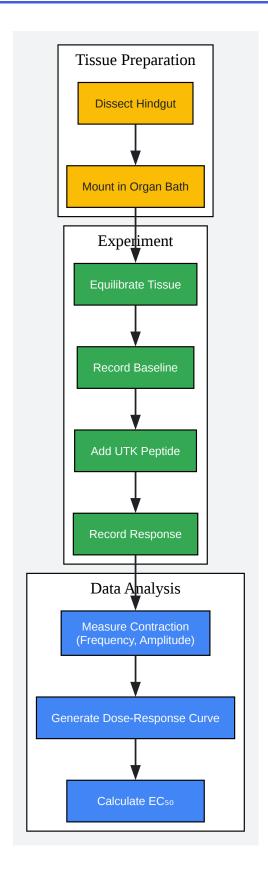
Methodology:

Preparation of Hindgut Tissue:



- An adult cockroach (e.g., Leucophaea maderae or Periplaneta americana) is anesthetized by cooling.
- The hindgut is dissected out in an appropriate physiological saline solution (e.g., cockroach saline).
- The isolated hindgut is mounted in an organ bath containing the saline, with one end fixed and the other attached to an isometric force transducer.
- · Acclimatization and Recording:
 - The tissue is allowed to equilibrate in the organ bath for a period (e.g., 30-60 minutes) until spontaneous rhythmic contractions stabilize.
 - The saline is continuously aerated, and the temperature is maintained at a constant level (e.g., 25-30°C).
 - Baseline contractile activity is recorded using a data acquisition system.
- Peptide Application and Data Analysis:
 - Synthetic Urechistachykinin peptides are dissolved in saline to create a stock solution.
 - Cumulative or single doses of the peptide are added to the organ bath.
 - The changes in the frequency and amplitude of contractions are recorded.
 - Dose-response curves are generated to determine the EC₅₀ values.





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Workflow for cockroach hindgut contraction assay.



UTKR Activation Assay in Xenopus Oocytes

This method involves the heterologous expression of the UTKR in Xenopus laevis oocytes to study its activation and signaling cascade.[11][12]

Methodology:

- Oocyte Preparation and cRNA Injection:
 - Oocytes are surgically harvested from a female Xenopus laevis frog.
 - The oocytes are defolliculated using collagenase treatment.
 - cRNA encoding the Urechistachykinin receptor (UTKR) is synthesized in vitro.
 - A defined amount of UTKR cRNA is microinjected into the cytoplasm of each oocyte.
 - Injected oocytes are incubated for 2-4 days to allow for receptor expression on the cell membrane.
- · Calcium Imaging:
 - Oocytes expressing the UTKR are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or co-injected with cRNA for a calcium-sensitive photoprotein like aequorin.
 - The oocyte is placed in a perfusion chamber on the stage of a fluorescence microscope.
 - A baseline fluorescence is recorded.
- Peptide Application and Data Acquisition:
 - A solution containing a specific concentration of a Urechistachykinin peptide is perfused over the oocyte.
 - The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is recorded over time.
 - After the response, the oocyte is washed with saline to return to baseline.

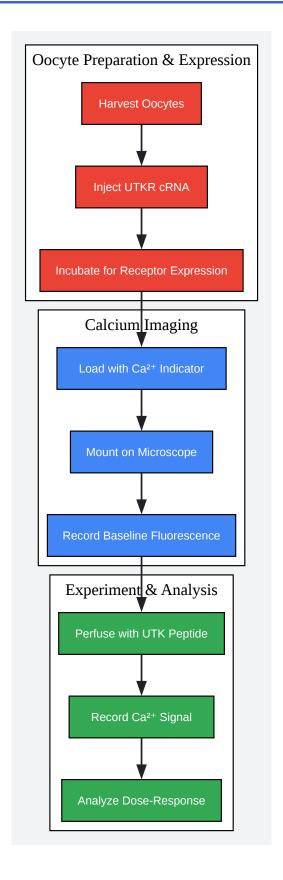






- Data Analysis:
 - The peak change in fluorescence is measured for different peptide concentrations.
 - Dose-response curves are plotted to determine the EC₅₀ for each UTK peptide.





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Workflow for UTKR activation assay in *Xenopus* oocytes.



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